1,2-Dichloro-5-fluoro-3-(trifluoromethoxy)benzene
Overview
Description
1,2-Dichloro-5-fluoro-3-(trifluoromethoxy)benzene is an organic compound characterized by the presence of chlorine, fluorine, and trifluoromethoxy groups on a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dichloro-5-fluoro-3-(trifluoromethoxy)benzene can be synthesized through several methods, including halogenation reactions
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and controlled reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and separation techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dichloro-5-fluoro-3-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less halogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst.
Substitution reactions often involve nucleophiles such as alkyl halides or amines, with suitable reaction conditions to promote substitution.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or alcohols.
Reduction: Less halogenated benzene derivatives.
Substitution: Derivatives with different functional groups, such as alkyl or amino groups.
Scientific Research Applications
1,2-Dichloro-5-fluoro-3-(trifluoromethoxy)benzene is utilized in various scientific research fields, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and intermediates in organic synthesis.
Biology: It is used in the study of biological systems and interactions with biomolecules.
Medicine: The compound may be employed in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: It finds applications in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,2-Dichloro-5-fluoro-3-(trifluoromethoxy)benzene exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
1,2-Dichloro-5-fluoro-3-(trifluoromethoxy)benzene is similar to other halogenated benzene derivatives, such as:
1,2-Dichloro-4-fluorobenzene
1,3-Dichloro-5-fluorobenzene
1,2-Dichloro-5-(trifluoromethoxy)benzene
Uniqueness: What sets this compound apart is the specific arrangement and combination of halogen atoms and the trifluoromethoxy group, which can influence its reactivity and applications.
This compound's unique properties and versatility make it a valuable component in various scientific and industrial fields. Its synthesis, reactions, and applications highlight its importance and potential for future research and development.
Properties
IUPAC Name |
1,2-dichloro-5-fluoro-3-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F4O/c8-4-1-3(10)2-5(6(4)9)14-7(11,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNIHMAIAORPOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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